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molecular formula C10H12N2O B8726996 6-(Pyrimidin-5-YL)hex-5-YN-1-OL CAS No. 88940-57-2

6-(Pyrimidin-5-YL)hex-5-YN-1-OL

Cat. No. B8726996
M. Wt: 176.21 g/mol
InChI Key: SKDRAZZKVWNQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04996218

Procedure details

A mixture of 5-bromopyrimidine (3.96 g), 5-hexynol (2.44 g), dicyclohexylamine (4 g) and acetonitrile (50 ml) was de-oxygenated by bubbline nitrogen through the solution for 10 min. BTPC (150 mg) and copper (I) iodide (25 mg) were added and the mixture was heated to 60°-70° under nitrogen for 1 h, cooled and evaporated in vacuo. Ether (175 ml) was added, the mixture filtered and evaporated in vacuo and the residue purified by FCC. Elution with ether followed by System C (19:1-92:8) gave the title compound as a pale yellow oil (3.79 g), t.l.c. (System C 17:3) Rf 0.55.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
25 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH2:8]([OH:14])[CH2:9][CH2:10][CH2:11][C:12]#[CH:13].C1(NC2CCCCC2)CCCCC1>[Cu]I.C(#N)C>[N:4]1[CH:3]=[C:2]([C:13]#[C:12][CH2:11][CH2:10][CH2:9][CH2:8][OH:14])[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
2.44 g
Type
reactant
Smiles
C(CCCC#C)O
Name
Quantity
4 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
copper (I) iodide
Quantity
25 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60°-70° under nitrogen for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ether (175 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by FCC
WASH
Type
WASH
Details
Elution with ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=CN=CC(=C1)C#CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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